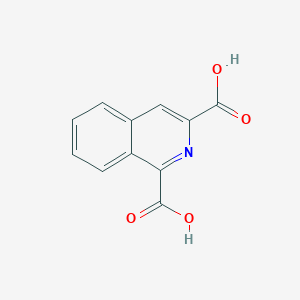
1,3-Isoquinolinedicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Isoquinolinedicarboxylic acid: is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds. This compound is characterized by the presence of two carboxylic acid groups attached to the 1 and 3 positions of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
作用机制
Target of Action
Isoquinoline-1,3-dicarboxylic acid (also known as 1,3-Isoquinolinedicarboxylic acid) is a complex molecule with a variety of potential targets. Isoquinoline derivatives have been found to exhibit antibacterial activity against certain plant bacteria .
Mode of Action
Isoquinoline derivatives have been shown to interact with their targets, leading to significant changes in the target organisms . For instance, isoquinoline-3-carboxylic acid demonstrated significant antibacterial activity, suggesting that it may interact with bacterial cells in a way that inhibits their growth or survival .
Biochemical Pathways
Isoquinoline and its derivatives are known to be involved in various biochemical reactions, including oxidation reactions .
Result of Action
Isoquinoline-3-carboxylic acid has been shown to have significant antibacterial activity, suggesting that it may cause changes in bacterial cells that inhibit their growth or survival .
生化分析
Biochemical Properties
Isoquinoline compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Isoquinoline compounds have been found to exhibit antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities
Molecular Mechanism
Isoquinoline compounds are known to be 10-electron π -aromatic and delocalized systems
Metabolic Pathways
Isoquinoline compounds are known to be involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Isoquinolinedicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal, can be used to synthesize isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to achieve efficient production. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 1,3-Isoquinolinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common for introducing substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3,4-dicarboxylic acid, while reduction can produce isoquinoline-3-methanol .
科学研究应用
1,3-Isoquinolinedicarboxylic acid has a wide range of applications in scientific research:
相似化合物的比较
- Quinoline-3-carboxylic acid
- Isoquinoline-4-carboxylic acid
- Quinoline-2-carboxylic acid
Comparison: 1,3-Isoquinolinedicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 1 and 3 positions, which can significantly influence its chemical reactivity and biological activity. Compared to other isoquinoline derivatives, this compound may exhibit different pharmacological properties and applications .
属性
IUPAC Name |
isoquinoline-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-10(14)8-5-6-3-1-2-4-7(6)9(12-8)11(15)16/h1-5H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVFNTKIYKUVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259243-56-6 |
Source


|
| Record name | isoquinoline-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
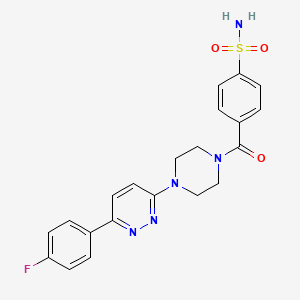
![2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2830649.png)
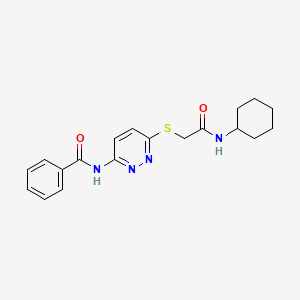
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide](/img/structure/B2830651.png)
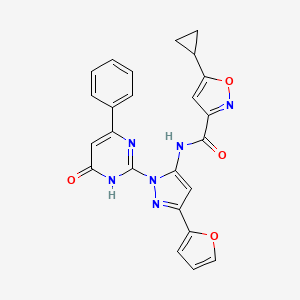
![1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2830656.png)
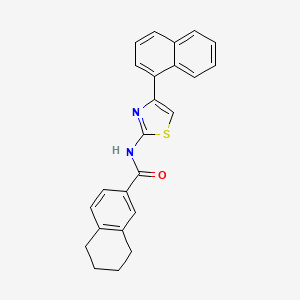
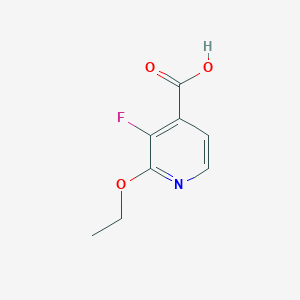
![3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2830659.png)
![2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2830663.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2830665.png)
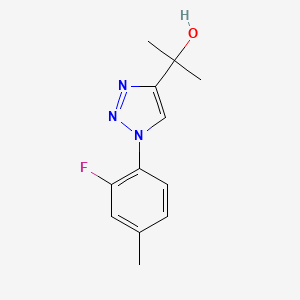
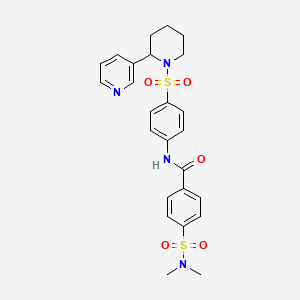
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate](/img/structure/B2830669.png)
